(R)-2-Chloro-3-hydroxypropyl oleate
Description
(R)-2-Chloro-3-hydroxypropyl oleate is a chiral ester derived from oleic acid, a monounsaturated omega-9 fatty acid, and a chlorinated hydroxypropyl group. The compound features an (R)-configuration at the chiral carbon, which influences its stereochemical interactions in biological and chemical systems. Structurally, the chlorine atom at the 2-position and the hydroxyl group at the 3-position of the propyl chain distinguish it from simpler fatty acid esters.
Properties
Molecular Formula |
C21H39ClO3 |
|---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
[(2R)-2-chloro-3-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
InChI Key |
HPKKPQKDQAKPHW-GDCKJWNLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of rac 1-Oleoyl-2-chloropropanediol involves synthetic routes that typically include the esterification of oleic acid with 2-chloro-3-hydroxypropyl . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac 1-Oleoyl-2-chloropropanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the synthesis and breakdown of lipids . The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Methyl Oleate and Oleic Acid
Methyl oleate, a methyl ester of oleic acid, is widely used as a proxy for organic aerosols due to its prevalence in biomass burning emissions . Key comparisons include:
Oleic acid, with a free carboxylic group, exhibits even higher polarity, influencing its aggregation at air-water interfaces .
Chlorinated Propane Derivatives
Chlorinated propane analogs (e.g., 1-chloropropane and 2-chloropropane) listed in provide context for the reactivity of the chlorinated moiety. These compounds lack ester or hydroxyl groups but highlight how chlorine placement affects volatility and stability. For instance, 2-chloropropane (CAS 75-29-6) is more sterically hindered than 1-chloropropane, which may parallel the steric effects of the chloro-hydroxypropyl chain in the target compound during enzymatic interactions or metabolic processing .
Lipid-Protein Binding
demonstrates that oleate exhibits stronger binding to Jug r 3 (a walnut lipid transfer protein) compared to stearate or laurate. The study attributes this to oleate’s monounsaturated 18-carbon chain, which fits into Jug r 3’s hydrophobic cavity. While (R)-2-chloro-3-hydroxypropyl oleate retains the oleate backbone, its chlorinated hydroxypropyl group may sterically hinder protein binding or alter conformational dynamics.
Metabolic Pathways
In , oleate from hydrolyzed cholesteryl esters is re-esterified into phospholipids or triglycerides. The chlorinated hydroxypropyl group in (R)-2-chloro-3-hydroxypropyl oleate may interfere with hydrolysis by lipases, leading to slower metabolic clearance. This contrasts with methyl oleate, which is readily processed due to its simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
